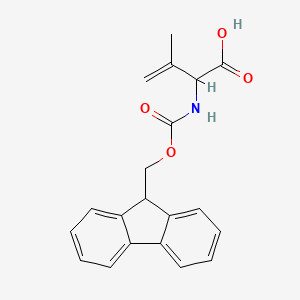
Fmoc-3,4-dehydro-L-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3,4-dehydro-L-Val-OH, also known as 2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-methyl-3-butenoic acid, is a derivative of the amino acid valine. This compound is commonly used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) because it can be easily removed under basic conditions without affecting the peptide chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-dehydro-L-Val-OH typically involves the protection of the amino group of valine with the Fmoc group. This can be achieved by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-3,4-dehydro-L-Val-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-3,4-dehydro-L-Val-OH is primarily used in the synthesis of peptides. Its Fmoc protecting group allows for the sequential addition of amino acids to form peptide chains. This compound is also used in the study of peptide structure and function .
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions and enzyme activity .
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications. These peptides can act as drugs or drug delivery agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in biotechnology, pharmaceuticals, and materials science .
Mecanismo De Acción
The mechanism of action of Fmoc-3,4-dehydro-L-Val-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of valine, allowing for the selective addition of other amino acids. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This process is crucial for the stepwise synthesis of peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-3,4-dehydro-Pro-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Val-OH: A similar compound without the dehydro modification.
Fmoc-Leu-OH: An Fmoc-protected leucine derivative used in peptide synthesis.
Uniqueness
Fmoc-3,4-dehydro-L-Val-OH is unique due to its dehydro modification, which introduces a double bond into the valine side chain. This structural feature can influence the conformation and reactivity of the resulting peptides, making it a valuable tool in peptide chemistry .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,1,11H2,2H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDLNKHXKRYOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


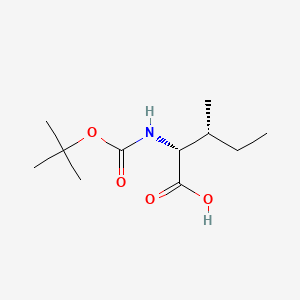
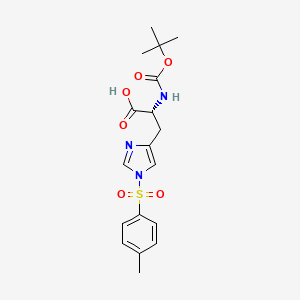
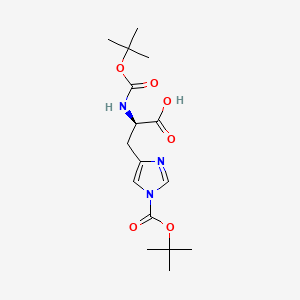
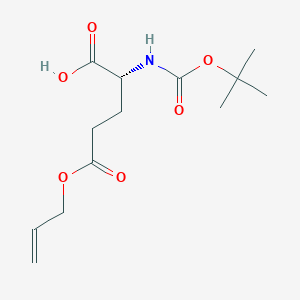
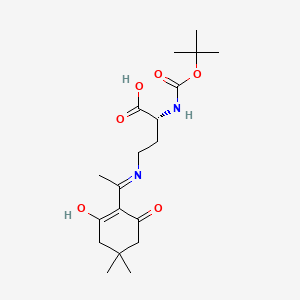
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
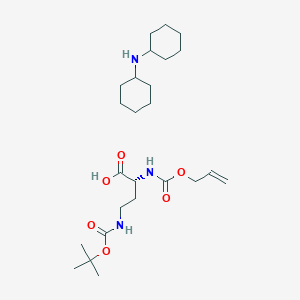
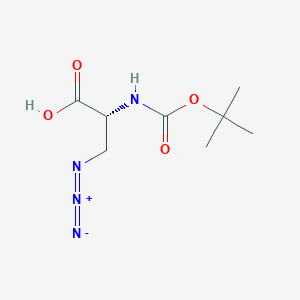
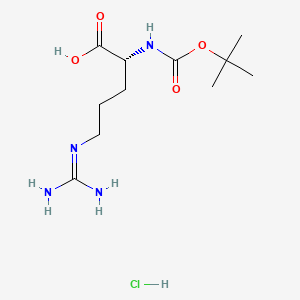
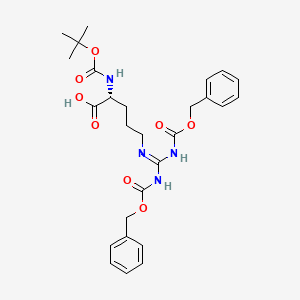
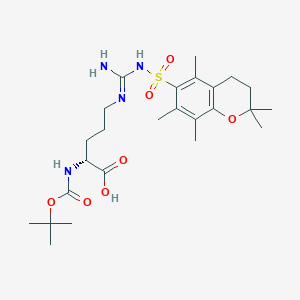
![(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B613719.png)
